1-Methyl-2-isopropylhexahydropyrimidine

Description

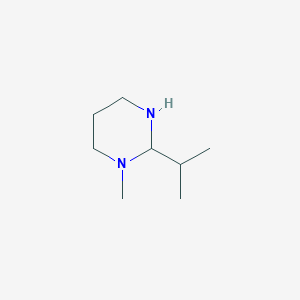

1-Methyl-2-isopropylhexahydropyrimidine is a six-membered heterocyclic compound with a pyrimidine core, where two nitrogen atoms are positioned at the 1 and 3 ring positions. The molecule is fully saturated (hexahydro-) and substituted with a methyl group at position 1 and an isopropyl group at position 2. While direct literature on this specific compound is sparse, comparisons with structurally analogous hexahydropyrimidine derivatives provide critical insights into its behavior.

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

1-methyl-2-propan-2-yl-1,3-diazinane |

InChI |

InChI=1S/C8H18N2/c1-7(2)8-9-5-4-6-10(8)3/h7-9H,4-6H2,1-3H3 |

InChI Key |

FQYGZLVGCCOGSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1NCCCN1C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexahydropyrimidine derivatives are widely studied for their biological and chemical utility. Below is a detailed comparison of 1-methyl-2-isopropylhexahydropyrimidine with three structurally related compounds from patented syntheses (Examples 8, 9, and 10 in ), focusing on substituents, synthetic routes, and spectroscopic properties.

Table 1: Structural and Spectroscopic Comparison

Key Observations

Substituent Effects: The absence of a nitroimino (-NO-NH-) group in this compound differentiates it from Compounds 8–10.

Synthetic Methodology :

- Compounds 8–10 are synthesized via acylation of a hexahydropyrimidine precursor using sodium hydride (NaH) and acyl chlorides in acetonitrile . A similar route may apply to this compound, substituting alkyl halides for acylation reagents.

Spectroscopic Signatures: The methyl group in Compound 8 (δ 2.32 ppm) and Compound 10 aligns with typical CH₃ protons adjacent to carbonyls. In contrast, the isopropyl group in the target compound would exhibit characteristic doublets (δ ~1.0–1.2 ppm) and septets (δ ~2.5–3.5 ppm) in ¹H NMR. IR peaks at ~1706 cm⁻¹ in Compounds 8–10 correspond to carbonyl stretching, absent in the non-acylated target compound.

Research Implications

While this compound lacks the functional complexity of its nitroimino-containing analogs, its simpler structure may offer advantages in stability and synthetic accessibility. Further studies could explore its utility as a scaffold for derivatization or as a ligand in coordination chemistry, leveraging its steric profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.